Theobromine - 83-67-0

Theobromine

Catalog Number: EVT-284250
CAS Number: 83-67-0
Molecular Formula: C7H8N4O2
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Theobromine, chemically known as 3,7-dimethylxanthine, is a bitter alkaloid of the methylxanthine class, primarily found in the cacao plant (Theobroma cacao) and its seeds [, ]. It is structurally similar to caffeine, but with less potent stimulant effects on the human nervous system []. Classified as a purine alkaloid, theobromine is a significant bioactive compound found naturally in cocoa beans and, consequently, in chocolate products []. It plays a vital role in scientific research due to its various biological activities and potential applications in diverse fields.

Extraction from Natural Sources:

  • Theobromine is primarily obtained by extraction from cocoa beans [].
  • Different extraction methods, including solvent extraction using chloroform [] and supercritical fluid extraction, are employed.
  • Cocoa shell, a byproduct of cocoa processing, serves as an alternative source for theobromine extraction [].
Future Directions
  • Therapeutic Potential: While currently not used as a therapeutic drug, theobromine's potential in areas like cough suppression [], cognitive enhancement [], and combating obesity [] warrants further investigation through clinical trials.

  • Personalized Nutrition: Understanding individual responses to theobromine based on genetic factors and gut microbiota composition could pave the way for personalized dietary recommendations [].

  • Sustainable Production: Optimization of microbial fermentation processes for theobromine production could offer a sustainable and cost-effective alternative to traditional extraction methods [, ].

  • Drug Development: Investigating the potential of theobromine derivatives and analogs could lead to the development of novel drugs with improved efficacy and safety profiles [].

Source

The primary source of theobromine is the cacao plant (Theobroma cacao), where it is present in significant quantities alongside caffeine. Other sources include tea leaves (Camellia sinensis) and the kola nut (Cola acuminata). The concentration of theobromine varies among these sources; for instance, dark chocolate contains higher levels compared to milk chocolate.

Classification

Theobromine is classified as a methylxanthine, which refers to its structure characterized by a xanthine core with three methyl groups attached. Its chemical formula is C7H8N4O2C_7H_8N_4O_2, and it has a molecular weight of approximately 180.17 g/mol.

Synthesis Analysis

The synthesis of theobromine can be achieved through various methods, including both natural extraction and synthetic routes.

Methods

  1. Natural Extraction: Theobromine can be extracted from cacao beans through processes involving fermentation, drying, and solvent extraction.
  2. Chemical Synthesis: A notable synthetic method involves the reaction of caffeine with hydrazine hydrate.

Technical Details

A specific synthetic route involves:

  • Reactants: Caffeine and hydrazine hydrate in a molar ratio of 1:30-40.
  • Conditions: The reaction is conducted at temperatures between 110°C to 120°C for 12 to 16 hours.
  • Process Steps:
    • Mix caffeine with hydrazine hydrate.
    • Cool the mixture and filter.
    • Dissolve the filter cake in water, add concentrated sulfuric acid and sodium nitrite at low temperatures for deamination.
    • Adjust pH to neutrality using an alkaline solution, followed by cooling and filtration to obtain theobromine .

This method offers advantages such as shorter processing time and higher yields compared to conventional methods.

Molecular Structure Analysis

Structure

The molecular structure of theobromine features a xanthine backbone with three methyl groups at positions 1, 3, and 7:

Theobromine Structure C7H8N4O2\text{Theobromine Structure }\quad \text{C}_7\text{H}_8\text{N}_4\text{O}_2

Data

  • Molecular Weight: 180.17 g/mol
  • Melting Point: Approximately 295°C
  • Solubility: Soluble in water at elevated temperatures; less soluble at room temperature.
Chemical Reactions Analysis

Theobromine undergoes various chemical reactions typical of methylxanthines:

  1. Methylation Reactions: Theobromine can be methylated to form caffeine using reagents such as methyl iodide in a methanolic sodium methoxide solution.
  2. Degradation Reactions: Under certain conditions, theobromine can degrade into other compounds such as xanthine derivatives.

Technical Details

For example, in the synthesis of caffeine from theobromine:

  • Reaction conditions involve heating at temperatures around 50°C to 60°C.
  • The reaction proceeds via bimolecular nucleophilic substitution mechanisms .
Mechanism of Action

Theobromine exerts its effects primarily through inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This mechanism contributes to its stimulant effects on the central nervous system.

Process Data

  • Receptor Interaction: Theobromine acts as an antagonist at adenosine receptors, which plays a role in its stimulatory effects.
  • Physiological Effects: It promotes vasodilation, diuresis, and cardiac stimulation at moderate doses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or slightly yellow crystalline powder.
  • Odor: Characteristic odor similar to chocolate.
  • Taste: Bitter taste.

Chemical Properties

  • pH: Neutral when dissolved in water.
  • Stability: Stable under normal conditions but may degrade under extreme heat or light exposure.

Relevant Data or Analyses

Analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly employed for quantifying theobromine in various matrices including food products and biological samples .

Applications

Theobromine has several scientific uses:

  1. Pharmaceutical Applications: It is used in formulations for cough suppression due to its bronchodilator properties.
  2. Food Industry: As a flavoring agent in chocolate products and beverages.
  3. Research Applications: Studies on its effects on cardiovascular health and potential therapeutic uses in treating asthma and other respiratory conditions.

Properties

CAS Number

83-67-0

Product Name

Theobromine

IUPAC Name

3,7-dimethylpurine-2,6-dione

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)

InChI Key

YAPQBXQYLJRXSA-UHFFFAOYSA-N

SMILES

O=C(N1)N(C)C2=C(N(C)C=N2)C1=O

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
In water, 330 mg/L at 25 °C
In water, 500 mg/L, temp not specified
Slightly soluble in water
One gram dissolves in about 200 mL water, 150 mL boiling water
For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page.
0.33 mg/mL at 25 °C

Synonyms

Diurobromine; Teobromin; Santheose; Theosalvose; Theostene; Thesodate; Thesal; Theobromine; xantheose

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2C

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